
11-deoxy Prostaglandin E2
Overview
Description
11-Deoxy Prostaglandin E2 (11-deoxy PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a lipid mediator derived from arachidonic acid. Structurally, it lacks the hydroxyl group at the C-11 position, a modification that alters its receptor binding affinity and metabolic stability compared to native PGE2 . Additionally, dimethyl substitutions at the C-16 position (as in 11-deoxy,16,16-dimethyl PGE2) further enhance its stability and biological activity, particularly in cytoprotective contexts .
11-Deoxy PGE2 has been studied for its unique signaling pathways. Unlike PGE2, which primarily acts through EP1–EP4 receptors, 11-deoxy PGE2 and its analogs may engage thromboxane-like receptors, activating stress-response pathways such as AP-1 . This receptor divergence underpins its role in oxidative stress protection, where it induces proteins like heat shock protein 90β (HSP90β) and glucose-regulated protein 78 (GRP78) in renal cells .
Mechanism of Action
Target of Action
The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.
Mode of Action
This compound acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the EP4 receptor, triggering a series of events within the cell.
Biochemical Pathways
It is known that prostaglandins like this compound play a crucial role in various biological processes, including inflammation and cancer
Pharmacokinetics
It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .
Result of Action
This compound has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .
Biochemical Analysis
Biochemical Properties
11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning this compound binds to the EP4 receptor and activates it .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway
Biological Activity
11-Deoxy Prostaglandin E2 (11-deoxy PGE2) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity, particularly in inflammatory processes and cellular signaling pathways. This article explores its mechanisms of action, pharmacological effects, and implications in various biological contexts, supported by case studies and research findings.
11-deoxy PGE2 primarily interacts with prostaglandin receptors, particularly the EP2 and EP4 subtypes. These receptors are G protein-coupled receptors that mediate various physiological responses:
- Cyclic AMP (cAMP) Production : 11-deoxy PGE2 stimulates intracellular cAMP levels, which is crucial for many signaling pathways. Studies indicate that it has an effective dose (ED50) for cAMP production of approximately 2 µmol/L .
- Calcium Mobilization : The compound also induces calcium influx in adrenal cells, enhancing aldosterone secretion, which is vital for electrolyte balance and blood pressure regulation .
1. Inflammation and Wound Healing
11-deoxy PGE2 plays a critical role in modulating inflammatory responses. It has been shown to:
- Regulate Fibroblast Activity : In airway injuries, 11-deoxy PGE2 reduces fibroblast migration and contraction, suggesting a protective role against excessive scarring during wound healing .
- Cytoprotection : It protects renal cells from oxidative stress-induced injury by upregulating specific proteins associated with stress response pathways .
2. Aldosterone Release
Research indicates that 11-deoxy PGE2 stimulates aldosterone release from adrenal cells through EP2 receptor activation. This effect is concentration-dependent, with an ED50 of 2 µmol/L for 11-deoxy PGE1 (an EP2-selective agonist), demonstrating its potency in stimulating steroidogenesis .
Case Study 1: Airway Injury Response
In a study examining airway injuries, the application of laser injury led to a significant increase in mucosal PGE2 levels. The administration of 11-deoxy PGE2 resulted in decreased fibroplastic activity in the mucosal wound bed, highlighting its potential therapeutic role in managing airway fibrosis .
Case Study 2: Renal Protection
A study on renal proximal tubular epithelial cells demonstrated that 11-deoxy PGE2 could protect against nephrotoxic agents. The compound activated several protective proteins, suggesting its utility in preventing kidney damage during toxic exposures .
Comparative Table of Prostaglandins
Compound | Receptor Affinity | Biological Activity | ED50 (cAMP Production) |
---|---|---|---|
PGE2 | EP1, EP2, EP3, EP4 | Inflammation, Aldosterone Release | 9.8 µmol/L |
11-deoxy PGE1 | EP2 | Aldosterone Release | 300 nmol/L |
11-deoxy PGE2 | EP2 | Bronchoconstriction, Cytoprotection | 2 µmol/L |
Scientific Research Applications
A. Chemistry
- Reagent in Chemical Reactions : 11-DPGE2 is utilized in various chemical studies to explore its reactivity and properties as a prostaglandin analog.
- Model Compound : It serves as a model for understanding the behavior of prostaglandins and their derivatives .
B. Biology
- Cellular Signaling Studies : Investigated for its role in cellular processes, particularly in how it influences cell signaling pathways associated with inflammation and cell survival.
- Cytoprotection : Research indicates that 11-DPGE2 can protect renal cells from damage induced by nephrotoxins through mechanisms involving protein synthesis and stress response pathways .
C. Medicine
- Therapeutic Potential : The compound has been studied for its potential therapeutic applications, particularly in conditions involving gastric acid secretion and ulcer formation. Its agonistic action on EP receptors suggests roles in anti-inflammatory therapies .
- Cardiovascular Applications : In cardiovascular research, analogs of 11-DPGE2 have shown promise in modulating vascular tone and platelet aggregation, indicating potential uses in treating cardiovascular diseases .
D. Industry
- Drug Development : 11-DPGE2 is explored for its utility in developing new pharmaceuticals due to its biological activities, particularly in anti-inflammatory and cytoprotective contexts .
Case Studies and Research Findings
Biochemical Properties
The biochemical properties of 11-DPGE2 include:
Q & A
Basic Research Questions
Q. What are the primary biological roles of 11-deoxy Prostaglandin E₂ in cellular homeostasis and stress response?
- Answer : 11-Deoxy Prostaglandin E₂ (11-dPGE₂) is implicated in cytoprotective mechanisms, particularly against oxidative stress. For instance, 11-deoxy,16,16-dimethyl PGE₂ (DDM-PGE₂), a synthetic analogue, protects renal proximal tubular cells (LLC-PK1) from nephrotoxic metabolites by inducing stress-response proteins like heat shock proteins (HSP90β) and glucose-regulated proteins (GRP78), which modulate cytoskeletal organization and endoplasmic reticulum stress pathways .
Q. How can researchers quantify 11-deoxy Prostaglandin E₂ in biological samples?
- Answer : Validated methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For tissue or fluid analysis (e.g., serum, tumor biopsies), samples must be flash-frozen and shipped on dry ice to prevent degradation. Protocols for minimizing hemolysis/lipemia interference are critical .
Q. What enzymatic pathways synthesize 11-deoxy Prostaglandin E₂?
- Answer : While Prostaglandin E₂ (PGE₂) is typically derived from arachidonic acid via cyclooxygenase (COX) and prostaglandin E synthases (PGES), 11-deoxy derivatives may bypass specific hydroxylation steps. Structural analogs like DDM-PGE₂ are synthesized through modifications of the PGE₂ backbone, such as methylation at C16 positions .
Advanced Research Questions
Q. How does 11-deoxy Prostaglandin E₂ interact with EP receptors to modulate fibroblast migration in wound healing?
- Answer : In airway fibroblasts, 11-dPGE₂ acts as an EP2/EP4 receptor agonist, inhibiting migration via cAMP-dependent pathways. Experimental validation involves wounding assays with confluent fibroblast monolayers treated with 1 µM 11-dPGE₂ or selective agonists (e.g., butaprost for EP2). Data analysis requires Student’s t-test comparisons of migration rates between treated and untreated groups .
Q. What experimental strategies resolve contradictions in 11-deoxy PGE₂’s dual roles in tumor progression and cytoprotection?
- Answer : Context-dependent effects arise from receptor specificity (e.g., EP2 in myeloid-derived suppressor cell induction vs. EP4 in cytoprotection). Researchers should:
- Use conditional knockout models (e.g., EP2⁻/⁻ mice) to isolate receptor contributions .
- Compare tumor microenvironments (hypoxia, pH) using metabolomic profiling to identify pathway dominance .
Q. How can proteomic approaches identify 11-deoxy PGE₂-induced biomarkers for oxidative stress?
- Answer : HPLC coupled with electrospray ionization tandem MS (ESI-MS/MS) and MALDI-TOF can resolve proteins from treated cells. Key steps:
- In-gel tryptic digestion of differentially expressed proteins.
- Peptide sequencing to identify candidates (e.g., elongation factors, HSPs).
- Western blot validation under time-course experiments to confirm induction dynamics .
Q. Methodological Guidance
Q. What controls are essential when studying 11-deoxy PGE₂ in inflammatory models?
- Answer : Include:
- COX-2 inhibitors (e.g., SC58236) to rule out endogenous PGE₂ interference .
- EP receptor antagonists (e.g., AH6809 for EP1/EP2) to confirm receptor-specific effects.
- Vehicle controls with matched solvent concentrations (e.g., DMSO).
Q. How should researchers handle discrepancies in 11-deoxy PGE₂’s stability during in vitro assays?
- Answer : Stability varies with pH and temperature. Best practices:
- Use fresh aliquots stored at -80°C.
- Pre-treat cells with serum-free media to reduce protease activity.
- Validate degradation via LC-MS at multiple timepoints .
Q. Data Interpretation and Reporting
Q. How to contextualize 11-deoxy PGE₂ data against existing PGE₂ literature?
- Answer :
- Compare receptor binding affinities: PGE₂ binds EP1-4 with nM affinity, while 11-dPGE₂ may favor EP2/EP4 .
- Use meta-analysis tools (e.g., GraphPad Prism) to align dose-response curves with published PGE₂ datasets .
Q. What statistical frameworks are appropriate for analyzing 11-deoxy PGE₂’s dose-dependent effects?
Comparison with Similar Compounds
Structural and Functional Differences
Receptor Binding and Signaling
- PGE2 : Binds EP1–EP4 receptors with varying affinities. EP1 and EP3 are linked to smooth muscle contraction, while EP2/EP4 mediate anti-inflammatory responses .
- 11-Deoxy PGE2 : Lacks EP receptor binding; instead, it activates thromboxane-associated pathways, leading to AP-1-driven cytoprotective protein synthesis (e.g., HSP90β, GRP78) .
- 11-Deoxy PGE1 : Preferentially binds EP3/EP4 in the duodenum, enhancing bicarbonate secretion without affecting gastric EP1-mediated responses .
Key Research Findings
Oxidative Stress Protection
- 11-Deoxy,16,16-dimethyl PGE2 induces endothelial actin-binding protein and elongation factors (EF-1α, EF-2), enhancing cytoskeletal integrity and stress adaptation in renal cells .
- PGE2 exacerbates oxidative stress in chronic inflammation (e.g., placental LPS exposure), whereas 11-deoxy analogs counteract this by modulating protein networks .
Immune Modulation
- PGE2 : Suppresses T-cell differentiation via EP2/EP4 receptors, dampening anti-pathogen responses .
- 11-Deoxy Analogs: Lack direct immune suppression but promote pathogen clearance in mosquitoes by enhancing oenocytoid lysis and phenoloxidase activity .
Gastrointestinal Effects
- PGE2 : Reduces gastric acid secretion and heals ulcers via EP1 .
- 11-Deoxy PGE1 : Stimulates duodenal bicarbonate secretion via EP3, offering localized mucosal protection without systemic EP1 activation .
Clinical and Preclinical Implications
- CNS Applications : Patent claims highlight 11-deoxy prostaglandins for treating neurodegenerative diseases, leveraging their neuroprotective protein induction .
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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